REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:5][CH2:6][CH:7]1[CH2:11][CH:10]=[C:9]([CH3:12])[C:8]1([CH3:14])[CH3:13])[CH:3]=[O:4].[H][H]>[Pd].C(O)C>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]1[CH2:11][CH:10]=[C:9]([CH3:12])[C:8]1([CH3:13])[CH3:14])[CH:3]=[O:4]
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Name
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2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal
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Quantity
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111 g
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Type
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reactant
|
Smiles
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CC(C=O)=CCC1C(C(=CC1)C)(C)C
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Name
|
|
Quantity
|
2.7 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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was hydrogenated at 30°-40° C
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
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Type
|
DISTILLATION
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Details
|
The residual oil was fractionally distilled
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Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)CCC1C(C(=CC1)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |